Array ( [bid] => 7565467 ) Buy Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate

Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate

Catalog No.
S7850884
CAS No.
M.F
C17H23Cl2N3O3
M. Wt
388.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]p...

Product Name

Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate

IUPAC Name

tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate

Molecular Formula

C17H23Cl2N3O3

Molecular Weight

388.3 g/mol

InChI

InChI=1S/C17H23Cl2N3O3/c1-17(2,3)25-16(24)22-8-6-11(7-9-22)20-15(23)21-12-4-5-13(18)14(19)10-12/h4-5,10-11H,6-9H2,1-3H3,(H2,20,21,23)

InChI Key

ZOHXBIBQXNGPCO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate, also known as DCP-TA, is a synthetic compound with potential biological and medical applications. DCP-TA belongs to the class of substituted piperidines and is characterized by its tert-butyl ester and carbamoyl group.
DCP-TA is a white or off-white crystalline solid with a melting point of 107-111°C and a molecular weight of 387.82 g/mol. It is soluble in most organic solvents but insoluble in water. The chemical formula for DCP-TA is C19H26Cl2N2O3.
DCP-TA can be synthesized in several ways, the most common being through the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 3,4-dichloroaniline in the presence of a coupling agent such as triethylamine. The resulting product can be purified by recrystallization or column chromatography. The structure and purity of DCP-TA can be confirmed using various spectroscopic techniques such as NMR, FT-IR, and Mass Spectrometry.
The analysis of DCP-TA can be carried out using a range of analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectral Analysis.
DCP-TA has shown potential as an effective anti-tumor drug candidate. In vitro studies have demonstrated DCP-TA's ability to inhibit the growth of a range of cancer cells including breast, ovarian, and colon cancer. In vivo studies in mice have also shown promising results with DCP-TA inhibiting tumor growth and reducing metastasis. DCP-TA is theorized to work by inhibiting the activity of phosphodiesterase 10 (PDE10A). PDE10A is upregulated in several cancers and has been identified as a potential therapeutic target.
Studies on DCP-TA have reported low toxicity in both in vitro and in vivo models. However, further studies are needed to evaluate the long-term effects of DCP-TA on non-cancerous cells and its potential toxicity in humans.
DCP-TA is primarily used in scientific experiments to investigate its potential as an anti-tumor drug candidate. It has also been used in studies investigating PDE10A inhibition, a potential target for the treatment of neurological disorders such as Huntington's disease.
Research on DCP-TA is ongoing with studies focusing on optimizing its potency, bioavailability, and selectivity against various cancers. Other studies are investigating its potential use in combination with other anti-cancer drugs to enhance efficacy.
DCP-TA has potential implications in the pharmaceutical industry as a novel anti-cancer drug candidate. Its potential use for the treatment of neurological disorders such as Huntington's disease may also have implications in the field of neuroscience.
Despite promising results, several limitations of DCP-TA's potential use as an anti-cancer drug candidate exist. These include low solubility in water, limited bioavailability, and potential toxicity issues with long-term use. Future research in optimizing its potency and bioavailability while minimizing toxicity is needed. Additionally, further investigation is needed to elucidate the mechanism of action of DCP-TA and its potential use in combination with other anti-cancer treatments.
1. Investigating the potential use of DCP-TA in combination with immunotherapy for the treatment of cancer
2. Optimizing DCP-TA's bioavailability and solubility in water to improve its potential as a drug candidate
3. Evaluating DCP-TA's effects on non-cancerous cells to determine potential long-term toxicity
4. Investigating the possibility of using DCP-TA in the treatment of other diseases or disorders beyond cancer and neurological disorders
5. Exploring DCP-TA's potential uses in combination with other therapeutic agents for improved efficacy and reduced toxicity.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

387.1116470 g/mol

Monoisotopic Mass

387.1116470 g/mol

Heavy Atom Count

25

Dates

Last modified: 01-05-2024

Explore Compound Types